molecular formula C4H6N4 B072211 1,2,4,5-Tetrazine, 3,6-dimethyl- CAS No. 1558-23-2

1,2,4,5-Tetrazine, 3,6-dimethyl-

Cat. No. B072211
CAS RN: 1558-23-2
M. Wt: 110.12 g/mol
InChI Key: DGLYTMLIGRQDPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives has been achieved using various starting materials, including 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (Xu, Yang, Jiang, & Ke, 2012).
  • Novel synthesis routes have been developed for dimethyl-3,6-di(aryl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylates through intermolecular cyclisation reactions (Lv, Zhou, Shi, Gao, & Hu, 2014).

Molecular Structure Analysis

  • Crystal structures of various 1,2,4,5-tetrazine derivatives have been determined, revealing patterns in bond lengths and angles. Specific compounds exhibit stabilization through hydrogen bonds and π–π interactions (Xu et al., 2012).

Chemical Reactions and Properties

  • The reactivity of 1,2,4,5-tetrazine derivatives in inverse electron demand Diels-Alder reactions has been systematically studied. These reactions form a significant part of the compound's chemical behavior (Soenen, Zimpleman, & Boger, 2003).

Physical Properties Analysis

Chemical Properties Analysis

  • The coordination chemistry of 1,2,4,5-tetrazine and its derivatives is marked by charge transfer phenomena and the ability to bridge metal centers. This aspect is critical in understanding its chemical properties (Kaim, 2002).

Scientific Research Applications

  • Synthesis and Crystal Structures of Unsymmetrical Tetrazine Derivatives :

    • This study focuses on the synthesis and crystal structures of two unsymmetrical 1,2,4,5-tetrazine derivatives, exploring their bond length and angle patterns, and stabilization mechanisms through hydrogen bonds and π–π interactions (Xu, Yang, Jiang, & Ke, 2012).
  • Coordination Chemistry of Tetrazines :

    • Investigates the unique coordination chemistry of 1,2,4,5-tetrazines, focusing on electron and charge transfer phenomena, and the ability of these ligands to bridge metal centers. The study highlights their potential in the creation of supramolecular materials (Kaim, 2002).
  • Antitumor Activity of Tetrazine Derivatives :

    • Discusses the synthesis of dimethyl-3,6-di(aryl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylates and evaluates their in vitro antitumor activities, revealing the impact of substituents on their effectiveness (Lv, Zhou, Shi, Gao, & Hu, 2014).
  • Study of Tautomerism in Tetrazine Derivatives :

    • Examines the tautomerism of dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate using NMR spectroscopy, providing insights into the structural properties and behavior of tetrazine compounds (Lyčka, Frebort, & Almonasy, 2008).
  • Synthesis and Structure of Tetrazine Derivatives :

    • Discusses the preparation and structure elucidation of dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, contributing to the understanding of the structural properties of tetrazine derivatives (Rao, Lu, & Hu, 2010).
  • Thermal Decomposition of Azo-Bridged Tricyclic Ring System :

    • Investigates the formation and thermal decomposition of a tricyclic ring system involving 1,2,4,5-tetrazine-3,6-dicarboxylate, providing insights into the reaction mechanisms and thermal stability of these compounds (Novák, Vincze, Czégény, Magyarfalvi, Smith, & Kotschy, 2006).

properties

IUPAC Name

3,6-dimethyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLYTMLIGRQDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165971
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrazine, 3,6-dimethyl-

CAS RN

1558-23-2
Record name Dimethyl-s-tetrazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
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Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethyl-1,2,4,5-tetrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Huang, M Luo, Z Xu, D Zhang, L Li - Separation and Purification …, 2019 - Elsevier
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VT Jason-Ogugbue, PC Mmom, I Etela… - Acta Fytotechnica et …, 2021 - academia.edu
Assessment of the uptake and bioaccumulation of diverse hydrocarbon compounds within internal tissues by selected food plants artificially exposed to bioremediated crude oil-…
Number of citations: 1 www.academia.edu
SF Santos - 2015 - umbu.uft.edu.br
O lodo de esgoto é um resíduo semissólido, pastoso e de natureza predominantemente orgânica gerado em estações de tratamento de esgotos. Esse resíduo pode exibir …
Number of citations: 2 umbu.uft.edu.br
LA Contreras Angulo - 2022 - repositorio.uas.edu.mx
En los empaques agrícolas e industria de alimentos se producen grandes cantidades de subproductos y residuos que generalmente no tienen un uso comercial. La berenjena (…
Number of citations: 0 repositorio.uas.edu.mx

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